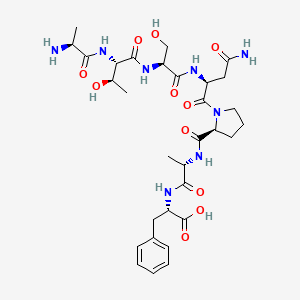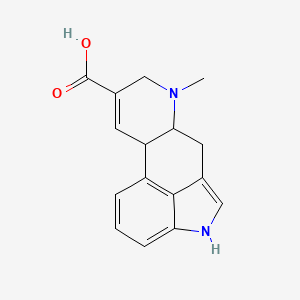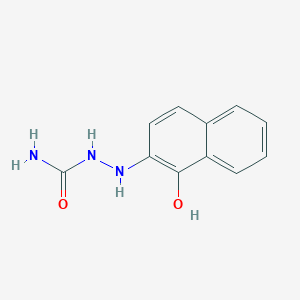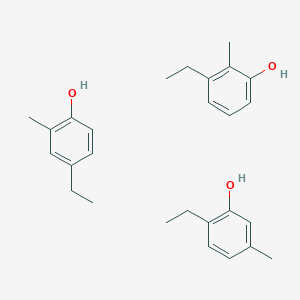
Unii-X22CE72unh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylmethylphenol (Mixed Isomers): , identified by the Unique Ingredient Identifier (UNII) X22CE72UNH, is a compound that consists of various isomers of ethylmethylphenol. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylmethylphenol can be synthesized through several methods, including alkylation of phenol with ethylene and methanol under acidic conditions. The reaction typically involves the use of catalysts such as sulfuric acid or aluminum chloride to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, ethylmethylphenol is produced on a large scale using continuous flow reactors. The process involves the controlled addition of ethylene and methanol to phenol in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired isomers .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylmethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form ethylmethylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Ethylmethylcyclohexanol
Substitution: Nitroethylmethylphenol, sulfoethylmethylphenol, and haloethylmethylphenol.
Applications De Recherche Scientifique
Ethylmethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, resins, and polymers.
Mécanisme D'action
The mechanism of action of ethylmethylphenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s structure allows it to interact with cellular membranes, influencing membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Cresols: Similar in structure but differ in the position of the methyl group.
Xylenols: Differ in the number and position of methyl groups on the phenol ring.
Thymol: Contains an isopropyl group instead of an ethyl group.
Uniqueness: Ethylmethylphenol’s unique combination of ethyl and methyl groups on the phenol ring provides distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
30230-52-5 |
|---|---|
Formule moléculaire |
C27H36O3 |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
2-ethyl-5-methylphenol;3-ethyl-2-methylphenol;4-ethyl-2-methylphenol |
InChI |
InChI=1S/3C9H12O/c1-3-8-4-5-9(10)7(2)6-8;1-3-8-5-4-7(2)6-9(8)10;1-3-8-5-4-6-9(10)7(8)2/h3*4-6,10H,3H2,1-2H3 |
Clé InChI |
CIOIFXPZFZXZTN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)C.CCC1=C(C(=CC=C1)O)C.CCC1=C(C=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)
![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)

![6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14178395.png)
![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)

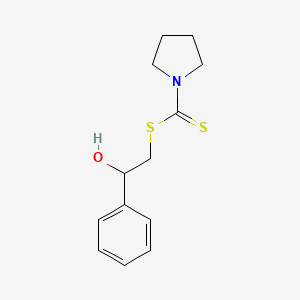

![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)

